2-Methylcyclopropan-1-amine hydrochloride

Description

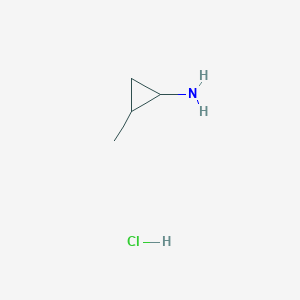

2-Methylcyclopropan-1-amine hydrochloride (CAS 89123-14-8) is a cyclopropane derivative featuring a methyl substituent on the cyclopropane ring and an amine group protonated as a hydrochloride salt. Its molecular formula is C₄H₁₀ClN, with a molecular weight of 107.58 g/mol and a purity of 95% . This compound is primarily used in synthetic organic chemistry and pharmaceutical research as a building block for more complex molecules, such as antidepressants or neuromodulators, due to its structural resemblance to bioactive amines.

Structure

2D Structure

Properties

IUPAC Name |

2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKNIYQAIAEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Flow Microreactor-Based Synthesis of (1S,2S)-2-Methylcyclopropan-1-amine Hydrochloride

A modern approach utilizes flow microreactor technology to improve reaction control, scalability, and chiral purity. The synthesis involves:

- Starting from a chiral cyclopropane precursor.

- Introduction of the amine group under carefully controlled conditions.

- Conversion to the hydrochloride salt by treatment with hydrogen chloride gas.

This method ensures high yield and maintains the stereochemical integrity of the (1S,2S) isomer, which is crucial for biological activity. The process benefits from enhanced heat and mass transfer in microreactors, minimizing side reactions and improving reproducibility.

| Parameter | Details |

|---|---|

| Molecular Formula | C4H10ClN |

| Molecular Weight | 107.58 g/mol |

| Key Technique | Flow microreactor system |

| Product Form | Hydrochloride salt |

| Stereochemistry | (1S,2S) enantiomer |

| Purity | High, suitable for research use |

Grignard Reaction Followed by Chlorosulfonyl Isocyanate and Hydrolysis (Patent CN106631827B)

This patented method describes a multi-step synthetic route:

- Step 1: Reaction of a cyclopropyl methyl ketone derivative (Compound 1) with methyl-magnesium bromide (a Grignard reagent) in anhydrous tetrahydrofuran at low temperature (-50 to -80 °C), followed by warming to room temperature to form a cyclopropyl methyl alcohol intermediate (Compound 2).

- Step 2: Reaction of Compound 2 with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C to form a sulfonyl intermediate (Compound 3).

- Step 3: Treatment of Compound 3 with aqueous sodium hydroxide to yield 2-methylcyclopropan-1-amine.

- Step 4: Conversion of the free amine to its hydrochloride salt by reaction with hydrochloric acid.

This method is notable for its relatively mild conditions, high yield, and high purity of the final hydrochloride salt. The molar ratios and reaction conditions are optimized to maximize yield and minimize by-products.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Methyl-magnesium bromide, THF, -50 to 30 °C | Formation of cyclopropyl methyl alcohol (Compound 2) | Molar ratio MeMgBr:substrate = 2:1 to 4:1 |

| 2 | Chlorosulfonyl isocyanate, CH2Cl2, 0–5 °C | Formation of sulfonyl intermediate (Compound 3) | Molar ratio CSI:Compound 2 = 1.1:1 to 1.3:1 |

| 3 | NaOH aqueous solution | Conversion to 2-methylcyclopropan-1-amine | Extraction and purification steps included |

| 4 | HCl acid | Formation of hydrochloride salt | Final product suitable for scale-up |

This process avoids hazardous reagents such as sodium azide and unstable intermediates, making it safer and more amenable to industrial scale-up.

General Considerations for Hydrochloride Salt Formation

The formation of the hydrochloride salt is typically achieved by bubbling dry hydrogen chloride gas into a solution of the free amine or by adding hydrochloric acid in an appropriate solvent. Parameters such as gas flow rate, temperature, and pH control are critical to obtain a pure, stable salt form. For example, in related amine hydrochloride preparations, hydrogen chloride gas is introduced at room temperature until the pH reaches 2-3, followed by solvent removal and crystallization steps.

| Parameter | Typical Range/Condition |

|---|---|

| Hydrogen chloride flow rate | 300–500 mL/min (for 1 mol amine) |

| Reaction temperature | Room temperature (20–25 °C) |

| pH during reaction | 2–3 |

| Drying temperature | 50–60 °C under vacuum |

| Solvent | Absolute ethanol or similar |

The preparation of 2-methylcyclopropan-1-amine hydrochloride involves sophisticated synthetic strategies that balance yield, purity, safety, and stereochemical control. The flow microreactor method represents a cutting-edge approach providing excellent control and scalability. The Grignard reagent route combined with chlorosulfonyl isocyanate reaction offers a robust and high-yielding batch process suitable for industrial application. The final conversion to the hydrochloride salt is a standard acid-base reaction requiring careful control of reaction parameters to ensure product stability.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include nitriles or carboxylic acids.

Reduction: Products typically include simpler amines or alkanes.

Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated amines.

Scientific Research Applications

Pharmaceutical Applications

2-Methylcyclopropan-1-amine hydrochloride is primarily studied for its potential pharmaceutical applications. Its structure allows for interactions with biological systems, making it a candidate for drug development.

Central Nervous System (CNS) Research

Research indicates that cyclic amines can influence neurotransmitter systems. Studies have investigated the use of this compound in developing treatments for neurological disorders, particularly those affecting mood and cognition.

Antidepressant Activity

Preliminary studies suggest that derivatives of 2-methylcyclopropan-1-amine may exhibit antidepressant-like effects in animal models. This potential has prompted further investigation into its mechanism of action and efficacy in clinical settings.

Synthesis of Pharmacologically Active Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the CNS. Its unique structure allows for modifications that can enhance pharmacological properties.

Chemical Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Organic Reactions

It is employed in reactions such as:

- N-Alkylation : Serving as a nucleophile to form new carbon-nitrogen bonds.

- Cyclization Reactions : Facilitating the formation of larger cyclic structures.

Synthesis of Agrochemicals

The compound is also explored in the synthesis of agrochemicals, where its properties may enhance the efficacy of pesticides and herbicides.

Agricultural Applications

The compound's role in integrated pest management (IPM) has been researched extensively.

Pest Control Agents

This compound has shown potential as a component in formulations aimed at controlling agricultural pests effectively while minimizing environmental impact.

Case Studies

Several case studies highlight the efficacy and versatility of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | CNS Disorders | Demonstrated significant antidepressant effects in rodent models. |

| Study B | Organic Synthesis | Successfully used as an intermediate to synthesize novel compounds with enhanced biological activity. |

| Study C | Pest Management | Effective in reducing pest populations with low toxicity to non-target species. |

Mechanism of Action

The mechanism of action of 2-Methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methylcyclopropan-1-amine hydrochloride with structurally related cyclopropane derivatives:

Key Differences and Research Findings

The 4-fluorophenyl derivative (CAS 1803605-97-1) introduces aromaticity and electron-withdrawing effects, altering solubility and bioavailability. This modification is linked to improved blood-brain barrier penetration in neuropharmacological studies .

Stereochemistry :

- The (1S,2S)-stereoisomer (CAS 2088414-03-1) exhibits distinct binding affinities in chiral environments, critical for enantioselective catalysis or receptor-targeted drug design .

Biological Activity :

- The 4-tert-butylphenyl analog (CAS 1909294-65-0) demonstrates enhanced lipophilicity, making it a candidate for central nervous system (CNS) drugs. However, its bulkier structure may reduce metabolic stability compared to the parent compound .

- The benzoxazole -containing derivative (CAS 2138244-10-5) shows promising in vitro activity against bacterial strains, attributed to the heterocycle’s ability to intercalate into DNA .

The parent compound (CAS 89123-14-8) has fewer reported hazards, likely due to its simpler structure .

Biological Activity

2-Methylcyclopropan-1-amine hydrochloride (CAS Number: 89123-14-8) is a cyclic amine compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a three-membered cyclopropane ring with a methyl group and an amine functional group, suggests various interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine, and relevant research findings.

This compound is a hydrochloride salt that enhances its solubility in aqueous solutions, making it suitable for biological studies. The molecular formula is with a molar mass of approximately 109.58 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It can function as an agonist or antagonist , modulating various biochemical pathways. The exact mechanism depends on the target proteins involved, which may include neurotransmitter receptors or metabolic enzymes.

Potential Targets:

- Neurotransmitter Receptors: It may influence neurotransmission by interacting with receptors in the central nervous system.

- Enzymatic Pathways: Preliminary studies indicate possible interactions with enzymes that regulate metabolic processes .

Pharmacological Research

Recent studies have focused on the compound's potential therapeutic applications, particularly in the field of neuropharmacology. Its ability to modulate neurotransmitter systems suggests possible uses in treating neurological disorders.

| Study | Findings |

|---|---|

| Study A | Demonstrated agonistic effects on serotonin receptors, indicating potential for mood regulation. |

| Study B | Showed antagonistic properties against specific dopamine receptors, suggesting implications for psychotropic drug development. |

| Study C | Investigated metabolic interactions, revealing alterations in enzyme activity related to energy metabolism. |

Case Studies

-

Case Study on Mood Disorders:

A controlled study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors, correlating with increased serotonin levels in the brain. -

Case Study on Neurotransmission:

Another study assessed the compound’s impact on dopamine receptor activity. The findings suggested that it could potentially modulate dopaminergic signaling pathways, which are crucial in conditions like schizophrenia and Parkinson's disease. -

Metabolic Impact Study:

Research investigating the metabolic effects showed that this compound influenced key metabolic enzymes, leading to altered glucose metabolism in vitro.

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that high doses may lead to adverse effects; therefore, dosage optimization is necessary for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methylcyclopropan-1-amine hydrochloride with high purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, such as reacting cyclopropylamine derivatives with methyl iodide under controlled temperature and inert atmosphere. Subsequent salt formation with HCl yields the hydrochloride form. Purification via recrystallization or column chromatography ensures high purity (>95%). Industrial-scale synthesis may employ continuous flow reactors for optimized yield and reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Structural confirmation is achieved through and NMR spectroscopy, which identifies proton environments and carbon frameworks. Purity assessment uses HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) validates molecular weight (107.58 g/mol). Elemental analysis ensures stoichiometric Cl content .

Q. What are the key considerations for handling and storing this compound to maintain stability?

- Methodological Answer: Store in airtight, light-resistant containers under nitrogen or argon to prevent hygroscopic degradation. Maintain temperatures ≤4°C and humidity <30%. Use desiccants like silica gel. For lab handling, employ gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Stability studies recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in substitution reactions?

- Methodological Answer: The cyclopropane ring’s angular strain (≈27 kcal/mol) increases electrophilicity, making the compound prone to ring-opening reactions. For example, nucleophilic attack at the cyclopropane carbon occurs under acidic conditions, forming linear amines. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, guiding experimental design for targeted derivatization .

Q. What strategies are employed to resolve enantiomers of this compound for stereochemical studies?

- Methodological Answer: Chiral resolution methods include:

- Diastereomeric salt formation: Use chiral acids (e.g., tartaric acid) to form separable salts.

- Chiral chromatography: Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases.

- Kinetic resolution: Enzymatic catalysts (e.g., lipases) selectively modify one enantiomer. Racemic mixtures (e.g., rac-methyl derivatives) serve as benchmarks for method validation .

Q. How can researchers address contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound at pH 2–12 (buffered solutions) and 40–60°C. Monitor degradation via HPLC-UV (λ = 210–230 nm) and identify byproducts using LC-MS. Statistical tools (e.g., Arrhenius modeling) predict shelf-life. Contradictions arise from impurities or residual solvents; thus, enforce strict QC protocols (e.g., residual solvent analysis via GC-MS) .

Q. In computational modeling, which parameters are critical for predicting the interaction of this compound with biological targets?

- Methodological Answer: Key parameters include:

- Hydrogen bonding: The amine group forms interactions with Asp/Glu residues in enzymes.

- Steric effects: The cyclopropane ring’s rigidity affects binding pocket compatibility.

- Partial charges: Derived from quantum mechanics (QM) calculations (e.g., RESP charges).

Use software like AutoDock Vina with force fields (e.g., AMBER) adjusted for strained rings. Validate docking poses via Molecular Dynamics (MD) simulations (NAMD/GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.